

Methyl p-coumarate derivatives and their basic properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl-P-Coumarate

Cat. No.: B042107

[Get Quote](#)

An In-depth Technical Guide to Methyl p-Coumarate Derivatives: Properties, Synthesis, and Biological Activities

Introduction

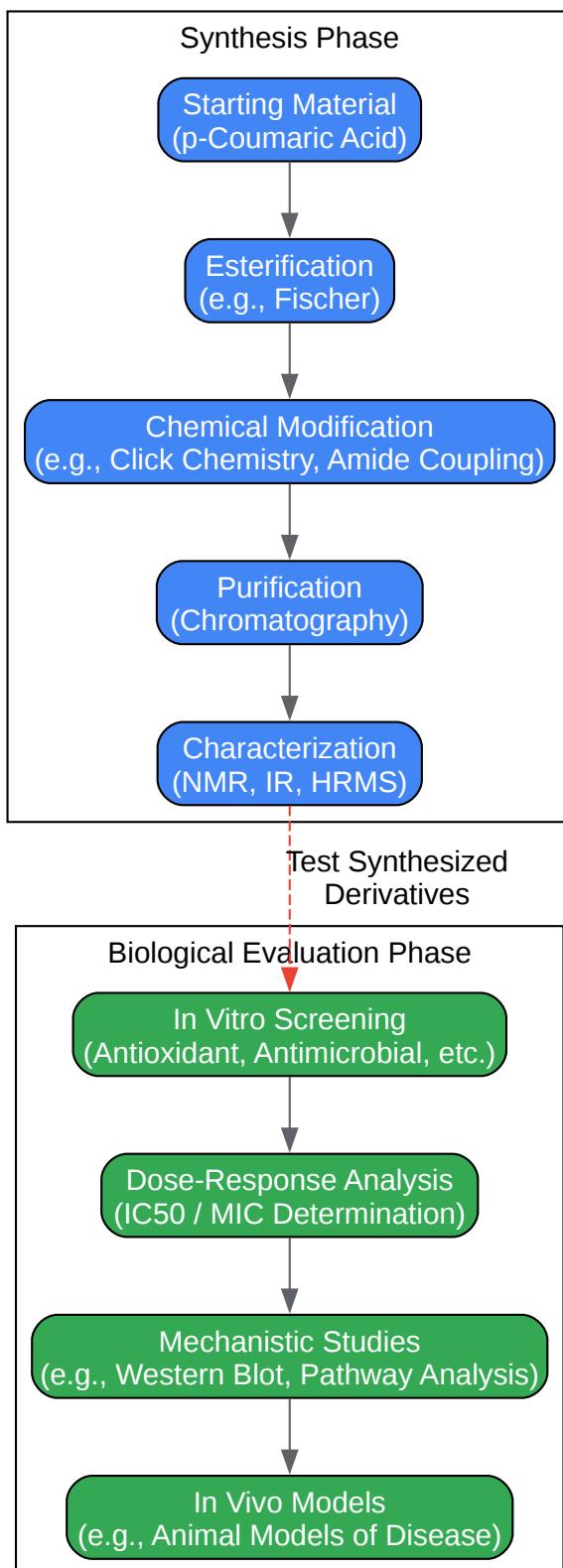
Methyl p-coumarate, also known as methyl 4-hydroxycinnamate, is a naturally occurring phenolic compound found in a wide variety of plants.^[1] It is an esterified derivative of p-coumaric acid, a hydroxycinnamic acid that serves as a key precursor in the biosynthesis of many other natural products.^[2] Methyl p-coumarate and its synthetic derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities. These compounds are being explored for their therapeutic potential in various fields, including inflammation, infectious diseases, cancer, and dermatology.

This technical guide provides a comprehensive overview of methyl p-coumarate derivatives, focusing on their basic properties, synthesis, and key biological activities. It is intended for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this versatile chemical scaffold.

Core Properties of Methyl p-Coumarate

Methyl p-coumarate ($C_{10}H_{10}O_3$) is a foundational molecule from which a vast array of derivatives can be synthesized.^[3] Understanding its basic properties is crucial for its application and modification.

Physicochemical Properties


The fundamental physicochemical characteristics of methyl p-coumarate are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.

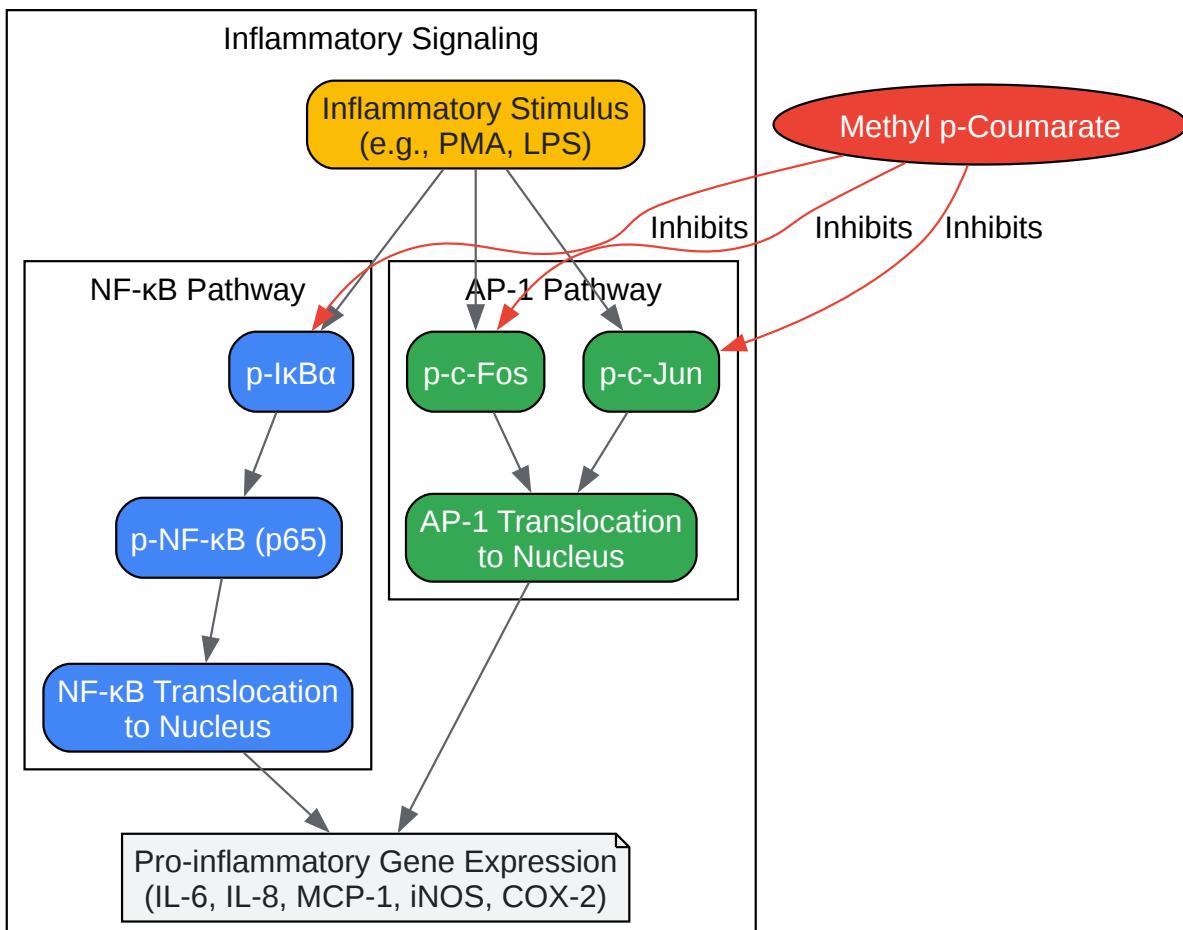
Property	Value / Description	Reference
IUPAC Name	methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate	[3]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[3]
Molecular Weight	178.18 g/mol	[4]
CAS Number	3943-97-3	[3][4]
Appearance	Solid	[4]
Solubility	DMSO: 90 mg/mL (with ultrasonic and warming)	[4]
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[4][5]

Synthesis of Methyl p-Coumarate Derivatives

The synthesis of derivatives typically starts from p-coumaric acid or methyl p-coumarate itself. Modifications often target the phenolic hydroxyl group or the carboxyl group to create esters, amides, or other functionalized molecules.[6][7] Green synthetic procedures are being developed to avoid toxic reagents like thionyl chloride (SOCl₂).[7] One common strategy involves Williamson synthesis and microwave-assisted click reactions to produce ester and triazole derivatives.[8] Another approach is the Pechmann condensation for synthesizing coumarin derivatives, which can be performed under solvent-free conditions.[9]

A generalized workflow for the synthesis and subsequent evaluation of these derivatives is outlined below.

[Click to download full resolution via product page](#)**Caption:** General workflow for synthesis and biological evaluation.


Biological Activities and Quantitative Data

Methyl p-coumarate and its derivatives exhibit a wide spectrum of biological activities. The structural modifications significantly influence their potency and mechanism of action.

Anti-inflammatory Activity

Methyl p-coumarate has demonstrated significant anti-inflammatory effects. It can suppress the secretion of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and MCP-1 in airway epithelial cells.^[1] In macrophages, it inhibits the production of TNF- α , IL-1 β , IL-6, and MCP-1.^[1] The anti-inflammatory action is largely attributed to the inhibition of key signaling pathways, including NF- κ B and AP-1.^[1]

The diagram below illustrates the inhibitory effect of Methyl p-coumarate on the NF- κ B and AP-1 signaling pathways, which are central to the inflammatory response.

[Click to download full resolution via product page](#)

Caption: Inhibition of NF-κB and AP-1 pathways by Methyl p-coumarate.

Quantitative data from studies on coumarin derivatives highlight their potential. For instance, certain 4-methylcoumarin derivatives have shown potent inhibition of inflammatory mediators in microglial cells.[\[10\]](#)

Compound	Concentration	Target Inhibited	% Inhibition / Effect	Reference
DHEMC	100 μ M	NO, TXB ₂ , PGE ₂ , TNF- α	Significant Inhibition	[10]
DAEMC	50 μ M	NO, TXB ₂ , TNF- α	Significant Inhibition	[10]
DAEMC	100 μ M	iNOS protein expression	Significant Inhibition	[10]
6-Methylcoumarin	300-500 μ M	NO, PGE ₂ , iNOS, COX-2	Dose-dependent reduction	[11]
Compound 4	3 hours post	Carrageenan-induced edema	44.05%	[12]
Compound 8	3 hours post	Carrageenan-induced edema	38.10%	[12]

Note:

Compounds 4 and 8 are 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones.

Antioxidant Activity

Many coumarin derivatives are effective antioxidants.[\[13\]](#) Their radical scavenging activity is often evaluated against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). The antioxidant capacity is highly dependent on the substitution pattern, with ortho-dihydroxy groups on the benzenoid ring conferring considerable neuroprotective and antioxidant effects.[\[14\]](#)

Compound	Assay	IC ₅₀ (µg/mL)	Reference
Compound 4	DPPH	10	[13]
Compound 5	DPPH	42.90	[13]
Ascorbic Acid (Standard)	DPPH	33.48	[13]
Coumarin- benzothiazole hybrid	DPPH	591.58	[13]
Ascorbic Acid (Standard)	DPPH	391.25	[13]
Thiazine-coumarin hybrids	DPPH	35.35 - 40.02	[13]

Note: Compounds 4 and 5 are novel methyl-, nitro- and/or amino-substituted coumarin derivatives.

Antimicrobial Activity

p-Coumaric acid and its derivatives possess a broad spectrum of antimicrobial activities against bacteria and fungi.[\[2\]](#)[\[6\]](#) Methyl p-coumarate itself shows a strong inhibitory effect against *Alternaria alternata*, the fungus responsible for black spot rot on jujube fruit.[\[5\]](#)[\[8\]](#) The antimicrobial efficacy of synthesized derivatives is often determined by their Minimum Inhibitory Concentration (MIC).

Compound Class / Specific Compound	Target Organism(s)	MIC Range ($\mu\text{g/mL}$) / pMIC ($\mu\text{M/mL}$)	Reference
p-Coumaric acid derivatives (general)	S. aureus, B. subtilis, E. coli, C. albicans, A. niger	1.56 - 50	[6]
Compound 17*	Various bacteria and fungi	pMIC = 1.73	[6]
Amido-coumarins (55e-f)	Gram-positive and Gram-negative bacteria, Fungi	50 to >200	[15]
Coumarin derivative 83b	C. albicans	250	[15]
Coumarin derivative 4	E. coli, Klebsiella, S. aureus	Potent at 0.5 - 1 mg/mL	[16]
Note: Compound 17 is a specific synthesized p-coumaric acid derivative from a series of 36 compounds.			

Anti-cancer and Cytotoxic Activity

Methyl p-coumarate has also been investigated for its effects on cancer cells. It exhibits cytotoxicity against B16 mouse melanoma cells and can suppress melanin formation.^[8] This anti-melanogenic activity is linked to its cytotoxicity.^[8] The enone moiety in the molecule is considered critical for this activity, potentially acting as a Michael reaction acceptor.^[8]

Compound	Cell Line	IC ₅₀	Reference
Methyl p-coumarate	B16 Mouse Melanoma	130 μM (23.2 $\mu\text{g/mL}$)	[8]

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the literature for evaluating methyl p-coumarate derivatives.

Protocol: DPPH Radical Scavenging Assay

This assay is widely used to determine the antioxidant capacity of compounds.

- **Reagent Preparation:** Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol (e.g., 0.2 mM). Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid).
- **Reaction:** Mix the test compound solution with the DPPH solution. A typical ratio is 1:1 (v/v).
- **Incubation:** Incubate the mixture in the dark at room temperature for a specified period (e.g., 20-30 minutes).[13]
- **Measurement:** Measure the absorbance of the solution using a spectrophotometer at the wavelength of maximum DPPH absorbance (typically ~517 nm). A decrease in absorbance indicates radical scavenging activity.
- **Calculation:** The percentage of inhibition is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance with the sample. The IC_{50} value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against compound concentration.

Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

- **Media Preparation:** Prepare a suitable liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[6]

- Compound Dilution: Perform serial dilutions of the test compounds in the broth to achieve a range of concentrations (e.g., 1.56 to 50 μ g/mL).[6]
- Inoculation: Inoculate each tube with a standardized suspension of the target microorganism.
- Incubation: Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25°C for 7 days for fungi).[6]
- Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Western Blot Analysis for Inflammatory Proteins

This technique is used to detect and quantify specific proteins (e.g., p-I κ B α , p-p65, iNOS, COX-2) in cell lysates.

- Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of the methyl p-coumarate derivative for a set time (e.g., 1 hour).[11]
- Stimulation: Induce an inflammatory response by adding a stimulant like lipopolysaccharide (LPS) (e.g., 1 μ g/mL) for a specific duration (e.g., 20 minutes for signaling proteins, longer for inducible enzymes).[11]
- Protein Extraction: Lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration in each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
- Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:

- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein.
- Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.

Conclusion

Methyl p-coumarate and its derivatives represent a promising class of compounds with a rich chemical diversity and a wide range of biological activities. Their demonstrated anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties make them attractive candidates for further investigation in drug discovery and development. The ability to readily synthesize novel derivatives allows for the fine-tuning of their activity and pharmacokinetic profiles. The experimental protocols and pathway analyses provided in this guide offer a foundational resource for researchers aiming to explore and validate the therapeutic potential of this versatile molecular scaffold. Future research should focus on structure-activity relationship (SAR) studies, mechanistic elucidation, and preclinical evaluation in relevant disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl P-Coumarate Ameliorates the Inflammatory Response in Activated-Airway Epithelial Cells and Mice with Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl-P-Coumarate | C10H10O3 | CID 5319562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis, antimicrobial evaluation and QSAR studies of *p*-coumaric acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jmpcr.samipubco.com [jmpcr.samipubco.com]
- To cite this document: BenchChem. [Methyl *p*-coumarate derivatives and their basic properties.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042107#methyl-p-coumarate-derivatives-and-their-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com